1-Thio-β-D-galactopyranoside de 2-phényléthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

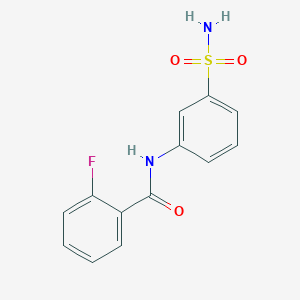

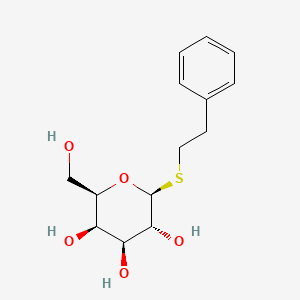

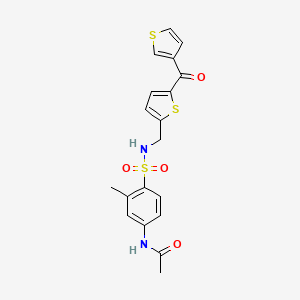

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is a chemical compound known for its role as a cell-permeable inhibitor of the enzyme beta-galactosidase . This compound is often used in biochemical research due to its ability to inhibit the activity of beta-galactosidase, an enzyme that catalyzes the hydrolysis of beta-galactosides into monosaccharides .

Applications De Recherche Scientifique

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside has several scientific research applications, including:

Biochemistry: Used as an inhibitor of beta-galactosidase in various biochemical assays.

Molecular Biology: Employed in studies involving gene expression and enzyme activity.

Mécanisme D'action

Target of Action

The primary target of PETG is the reporter enzyme β-galactosidase . This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides and is crucial in various biological processes.

Mode of Action

PETG acts as a cell-permeable inhibitor of β-galactosidase It interacts with the enzyme, preventing it from performing its normal function of breaking down β-galactosides

Result of Action

The inhibition of β-galactosidase by PETG can result in the accumulation of β-galactosides within the cell, potentially affecting various cellular processes. For instance, it has been used in a study to assess subnanoliter enzymatic assays on microarrays . .

Action Environment

The action, efficacy, and stability of PETG can be influenced by various environmental factors. For instance, PETG is sensitive to heat and should be stored at low temperatures (0-10°C) to maintain its stability . The pH, presence of other molecules, and other environmental conditions could also potentially affect the action and efficacy of PETG.

Analyse Biochimique

Biochemical Properties

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside plays a significant role in biochemical reactions. It interacts with the enzyme β-galactosidase, inhibiting its activity . This interaction is crucial in the regulation of lactose metabolism in organisms.

Cellular Effects

The effects of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside on cells are primarily related to its inhibitory action on β-galactosidase. By inhibiting this enzyme, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside exerts its effects through binding interactions with β-galactosidase, leading to the inhibition of this enzyme . This interaction can lead to changes in gene expression related to lactose metabolism.

Metabolic Pathways

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is involved in the metabolic pathway of lactose metabolism, where it interacts with the enzyme β-galactosidase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside typically involves the reaction of phenylethyl thiol with a galactopyranoside derivative under specific conditions. The process may include steps such as protection and deprotection of functional groups, and the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization and other chromatographic techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl 1-Thio-Beta-D-Galactopyranoside: Another inhibitor of beta-galactosidase with a similar structure but different substituents.

Isopropyl Beta-D-1-Thiogalactopyranoside: A commonly used inducer in molecular biology that also interacts with beta-galactosidase.

Uniqueness

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is unique due to its specific phenylethyl group, which provides distinct biochemical properties and interactions compared to other similar compounds. This uniqueness makes it valuable in specific research applications where precise inhibition of beta-galactosidase is required .

Propriétés

Numéro CAS |

63407-54-5 |

|---|---|

Formule moléculaire |

C14H20O5S |

Poids moléculaire |

300.37 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14+/m1/s1 |

Clé InChI |

ZNAMMSOYKPMPGC-RGDJUOJXSA-N |

SMILES |

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérique |

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |

Solubilité |

not available |

Origine du produit |

United States |

Q1: What are the key properties of PETG that make it suitable for various applications?

A1: PETG is favored for its:

- Clarity and Gloss: This makes it suitable for optical applications and packaging where visibility is key. [, ]

- Impact Resistance: PETG is known for its toughness, making it ideal for applications requiring durability. [, , ]

- Chemical Resistance: PETG exhibits good resistance to various chemicals, making it suitable for applications involving chemical exposure. [, ]

- Recyclability: PETG is a recyclable material, aligning with sustainability goals. [, ]

- Ease of Processing: PETG is known for its ease of processing using methods like extrusion and 3D printing. [, , , , , , , , ]

Q2: What are some common applications of PETG?

A2: PETG finds use in diverse fields:

- Packaging: Food containers, bottles, and blister packs benefit from PETG's clarity, impact resistance, and chemical resistance. []

- Medical Devices: PETG is suitable for medical devices due to its biocompatibility and ease of sterilization. [, ]

- 3D Printing: PETG filament is widely used in 3D printing due to its printability, allowing for the creation of complex structures. [, , , , ]

- Automotive and Aerospace: Lightweight and strong PETG composites are investigated for potential applications in these industries. [, , ]

Q3: How does the addition of carbon fiber impact the properties of PETG?

A3: Research shows that incorporating carbon fiber into PETG:

- Improves Mechanical Strength: Significantly enhances tensile strength, flexural strength, and modulus. [, , , , ]

- Enhances Heat Resistance: Makes it suitable for applications requiring higher temperature tolerance. [, , ]

- Modifies Surface Properties: Influences surface roughness and wettability. []

Q4: How does annealing affect the properties of 3D-printed PETG?

A4: Annealing of 3D-printed PETG has been found to:

- Improve Stress Recovery: Enhanced stress recovery is observed, improving shape memory effects. []

- Reduce Anisotropy: Helps mitigate the inherent anisotropy of FDM-printed layers, leading to more uniform properties. []

Q5: Can PETG be blended with other polymers? What are the advantages and challenges?

A5: Yes, PETG can be blended with other polymers, such as:

- ABS: Blending with ABS can improve shape memory and impact resistance but can lead to complex morphologies depending on the blend ratio. []

- PLA: Combining with PLA through multi-material 3D printing can enhance mechanical properties, but interfacial adhesion needs to be carefully considered. []

- PGA: Adding PGA can improve the mechanical properties of PETG, but interfacial compatibility needs to be addressed to prevent reduced ductility. []

Q6: How does the addition of cenospheres impact PETG filaments for 3D printing?

A6: Research indicates that incorporating cenospheres:

- Reduces Density: Creates lightweight filaments for 3D printing of syntactic foam composites. []

- Modifies Mechanical Properties: Affects Young's modulus, load-bearing capacity, and tensile strength. []

- Influences Porosity: The porosity of the filament decreases with an increase in cenosphere content. []

Q7: What are the effects of hygrothermal aging on CF-reinforced PETG composites?

A7: Research shows that hygrothermal aging:

- Impacts Water Absorption: Water uptake increases with aging temperature and time. []

- Reduces Flexural Strength: A decrease in flexural strength is observed with increasing aging temperature and time. []

Q8: How do slicing parameters in FDM printing influence the light transmittance of PETG products?

A8: Studies show that:

- Layer Height: Influences light scattering, with a 0.2 mm layer height showing optimal transmittance. []

- Extrusion Rate: Affects material flow and air gap formation, impacting light transmission. []

- Printing Speed: Influences layer adhesion and surface finish, affecting light scattering and transmittance. []

Q9: How does the molecular weight of polyethylene glycol influence the properties of PETG copolymers?

A9: Research has shown that increasing the molecular weight of PEG:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)

![5-[(4-chlorophenyl)(piperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2484497.png)

amino}acetic acid](/img/structure/B2484505.png)